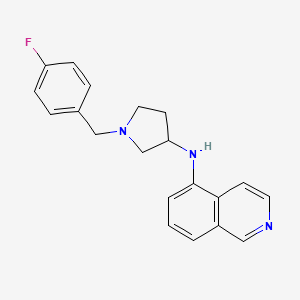
1,1'-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone is an organic compound characterized by the presence of a benzofuran ring substituted with a nitro group and two ethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.
Acylation: The final step involves the acylation of the benzofuran derivative with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and acylation steps to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Oxidation: The benzofuran ring can be oxidized under strong oxidizing conditions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Reduction: 1,1’-(5-Amino-2,3-dihydrobenzofuran-2,2-diyl)diethanone.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Oxidized benzofuran derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring may also interact with specific molecular targets, influencing pathways involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-2,3-dihydrobenzofuran: Lacks the ethanone groups but shares the benzofuran and nitro functionalities.
2,3-Dihydrobenzofuran: Lacks the nitro and ethanone groups, serving as a simpler analog.
1,1’-(5-Amino-2,3-dihydrobenzofuran-2,2-diyl)diethanone: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone is unique due to the combination of the nitro group and ethanone groups on the benzofuran ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of 1,1’-(5-Nitro-2,3-dihydrobenzofuran-2,2-diyl)diethanone in various scientific and industrial contexts
Propiedades
Número CAS |
109831-23-4 |
|---|---|
Fórmula molecular |
C12H11NO5 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
1-(2-acetyl-5-nitro-3H-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO5/c1-7(14)12(8(2)15)6-9-5-10(13(16)17)3-4-11(9)18-12/h3-5H,6H2,1-2H3 |
Clave InChI |
KSDUGBSDZYLHSX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


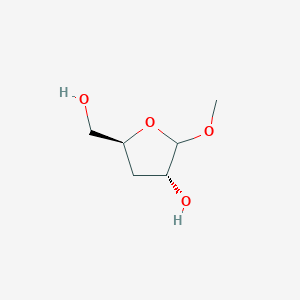
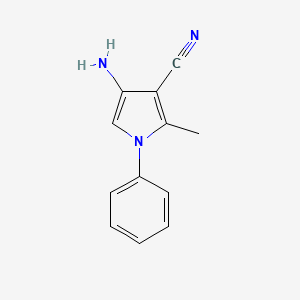

![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)
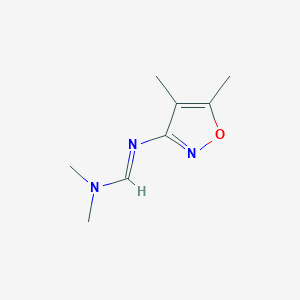
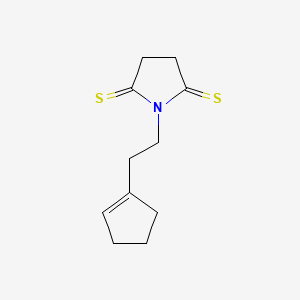
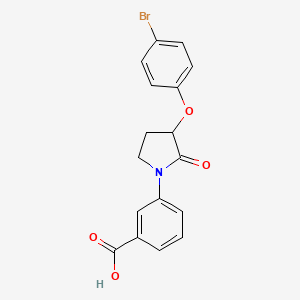




![2-(Difluoromethyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884279.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12884286.png)
